molecular formula C10H11Cl2NO B13946008 3-Chloro-n-(4-chloro-2-methylphenyl)propanamide CAS No. 39494-12-7

3-Chloro-n-(4-chloro-2-methylphenyl)propanamide

Cat. No.: B13946008
CAS No.: 39494-12-7
M. Wt: 232.10 g/mol
InChI Key: WTIBWAVBYMIFCW-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-chloro-2-methylphenyl)propanamide is a halogenated propanamide derivative characterized by a chloro-substituted phenyl group at the 4-position and a methyl group at the 2-position on the aromatic ring. This compound is structurally designed to serve as an intermediate in pharmaceutical and agrochemical research, leveraging the electronic and steric effects of chlorine to modulate reactivity and biological activity . Its synthesis typically involves the Schotten-Baumann reaction, where an acyl chloride reacts with a substituted phenethylamine under basic conditions to form the amide bond .

Properties

CAS No.

39494-12-7

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

3-chloro-N-(4-chloro-2-methylphenyl)propanamide

InChI

InChI=1S/C10H11Cl2NO/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14)

InChI Key

WTIBWAVBYMIFCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-(4-CHLORO-2-METHYL-PHENYL)PROPANAMIDE typically involves the reaction of 4-chloro-2-methylaniline with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 3-CHLORO-N-(4-CHLORO-2-METHYL-PHENYL)PROPANAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N-(4-CHLORO-2-METHYL-PHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-CHLORO-N-(4-CHLORO-2-METHYL-PHENYL)PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-(4-CHLORO-2-METHYL-PHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Functional Groups
3-Chloro-N-(4-chloro-2-methylphenyl)propanamide C₁₀H₁₀Cl₂NO 232.11 4-Cl, 2-CH₃ on phenyl Not Reported Amide, Chloroalkyl
3-Chloro-N-(4-methylphenyl)propanamide C₁₀H₁₂ClNO 197.66 4-CH₃ on phenyl Not Reported Amide, Chloroalkyl
2-Chloro-N-(3-chloro-4-methylphenyl)propanamide C₁₀H₁₁Cl₂NO 232.11 3-Cl, 4-CH₃ on phenyl Not Reported Amide, Chloroalkyl
3-Chloro-N-(2-hydroxyphenyl)propanamide C₉H₁₀ClNO₂ 199.63 2-OH on phenyl Not Reported Amide, Chloroalkyl, Hydroxyl
3-Chloro-N-(4-ethoxyphenyl)propanamide C₁₁H₁₄ClNO₂ 227.69 4-OCH₂CH₃ on phenyl Not Reported Amide, Chloroalkyl, Ethoxy

Key Observations :

  • Chlorine Position : The 4-chloro substitution in the target compound contrasts with 3-chloro in and -chloro in . Chlorine’s position influences steric hindrance and electronic effects, impacting binding interactions in biological targets .
  • Functional Groups : Hydroxyl () and ethoxy () groups enhance hydrogen-bonding capacity and solubility compared to halogenated analogs.

Hydrogen Bonding and Crystal Packing

Hydroxyl-containing analogs (e.g., ) form stronger hydrogen bonds (O─H···O/N) compared to halogenated derivatives, influencing crystal packing and solubility. Graph set analysis () reveals that such interactions create robust supramolecular networks, critical for stabilizing solid-state structures.

Biological Activity

3-Chloro-n-(4-chloro-2-methylphenyl)propanamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antibacterial and antifungal properties, and relevant case studies.

Chemical Structure and Properties

3-Chloro-n-(4-chloro-2-methylphenyl)propanamide is characterized by the presence of chlorine and methyl groups on the phenyl ring, which may influence its biological interactions. The compound can undergo various chemical reactions, including oxidation and substitution reactions, which are critical for its functional applications in medicinal chemistry.

The biological activity of 3-Chloro-n-(4-chloro-2-methylphenyl)propanamide is primarily attributed to its ability to interact with specific biological targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The precise pathways involved depend on the context of use, such as in antimicrobial applications or as a precursor in drug synthesis.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of 3-Chloro-n-(4-chloro-2-methylphenyl)propanamide against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli2.33
Pseudomonas aeruginosa13.40
Salmonella typhi11.29

These results suggest that the compound exhibits moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to its antibacterial properties, this compound has also demonstrated antifungal activity. It was tested against Candida albicans and Fusarium oxysporum, yielding MIC values that indicate significant antifungal potential:

Fungal Strain MIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

This data highlights the compound's versatility as an antimicrobial agent .

Case Studies and Research Findings

  • HIV-1 Reverse Transcriptase Inhibition : In a study evaluating various derivatives for their inhibitory effects on HIV-1 reverse transcriptase (RT), compounds structurally related to 3-Chloro-n-(4-chloro-2-methylphenyl)propanamide exhibited significant activity, with some derivatives showing inhibition rates exceeding 70% at low concentrations .
  • Molecular Docking Studies : Molecular modeling studies have been conducted to explore the interactions between this compound and target receptors like GlcN-6-P synthase, a novel target for antibacterial agents. The findings suggest strong binding affinities, indicating potential for further development as an antimicrobial drug .

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